4-(But-3-en-1-yl)oxane-4-carbonitrile
Description
4-(But-3-en-1-yl)oxane-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a but-3-en-1-yl group and a nitrile (-CN) moiety. Its molecular formula is C₁₂H₁₅NO (based on systematic nomenclature), though a cited source lists it as C₂₂H₂₂N₂O₄S (Mol. weight: 410.50) . The compound’s key structural features include:
- Oxane ring: A six-membered oxygen-containing heterocycle.
- But-3-en-1-yl group: A four-carbon chain with a terminal alkene, enabling reactivity via addition or cycloaddition.
- Nitrile group: A polar functional group that participates in nucleophilic or electrophilic reactions.
Properties
IUPAC Name |
4-but-3-enyloxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2H,1,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOXBRHVSQUZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCOCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(But-3-en-1-yl)oxane-4-carbonitrile typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of 4-hydroxy-2H-pyran with but-3-en-1-yl bromide in the presence of a base to form the corresponding ether.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
4-(But-3-en-1-yl)oxane-4-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and halogenating agents.
Major Products: Major products formed from these reactions include carboxylic acids, amines, and halogenated derivatives.
Scientific Research Applications
4-(But-3-en-1-yl)oxane-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(But-3-en-1-yl)oxane-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Alkene vs. Aromatic/Halogen Substituents : The butenyl group in the target compound introduces an alkene, enabling Diels-Alder or oxidation reactions, unlike bromophenyl or chloromethyl derivatives, which favor electrophilic substitution or nucleophilic displacement .
- Electron-Donating vs.
- Nitrile Reactivity : All compounds share nitrile functionality, but steric and electronic effects from substituents modulate reactivity. For example, bulky substituents (e.g., butenyl) may hinder nucleophilic attack on the nitrile.
Key Research Findings
Reactivity Studies
- Cycloaddition: The butenyl group in this compound is a candidate for [4+2] cycloadditions, similar to 3-cyanochromones (benzopyran derivatives) .
- Nitrile Transformations : Like other carbonitriles, the nitrile group can undergo hydrolysis to carboxylic acids or reduction to amines, though steric hindrance from substituents may slow these reactions .
Biological Activity
4-(But-3-en-1-yl)oxane-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has a unique structure that allows it to interact with various biological targets. The presence of the nitrile group enhances its electrophilic character, facilitating interactions with nucleophilic sites on proteins and other biomolecules.
The compound's mechanism of action primarily involves:
- Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic pathways.
- Receptor Interaction : The compound can bind to receptors, modifying their activity and leading to various biological effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, the compound's ability to induce apoptosis in cancer cell lines has been documented.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
Research indicates potential anti-inflammatory effects, which may be attributed to the inhibition of pro-inflammatory cytokines.
Case Studies
- Anticancer Effects : A study assessed the efficacy of this compound in inhibiting tumor growth in vivo. The compound was administered to mice bearing xenograft tumors, resulting in a significant reduction in tumor size compared to controls.
- Antimicrobial Testing : A series of experiments evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
